An In-depth Technical Guide to (1r,4r)-Methyl 4-formylcyclohexanecarboxylate
An In-depth Technical Guide to (1r,4r)-Methyl 4-formylcyclohexanecarboxylate
CAS Number: 54274-80-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a bifunctional alicyclic compound featuring both an aldehyde and a methyl ester group in a trans configuration on a cyclohexane ring. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and other specialty chemicals. Its CAS number is 54274-80-5.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, reactivity, and applications, with a focus on its role in drug discovery and development.
Physicochemical Properties
(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is typically a colorless to light yellow liquid.[1] Its bifunctional nature, possessing both a reactive aldehyde and a stable ester, dictates its chemical behavior and utility in synthesis.
| Property | Value | Source |
| CAS Number | 54274-80-5 | [1][2] |
| Molecular Formula | C₉H₁₄O₃ | [1] |
| Molecular Weight | 170.21 g/mol | [1] |
| Boiling Point | 236.4 ± 33.0 °C (Predicted) | [1] |
| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | Inert atmosphere, Store in freezer, under -20°C | [1] |
Synthesis and Purification
The most prevalent laboratory-scale synthesis of (1r,4r)-methyl 4-formylcyclohexanecarboxylate is the oxidation of the corresponding primary alcohol, methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate. Several oxidation protocols are effective, with the Swern oxidation being a commonly cited method.
Swern Oxidation: A Preferred Method
The Swern oxidation is renowned for its mild reaction conditions, which are compatible with a wide range of functional groups, thus preventing over-oxidation to the carboxylic acid.[3] The reaction employs dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride at cryogenic temperatures.
Reaction Scheme:
Caption: Swern oxidation of the precursor alcohol.
Detailed Protocol:
-
Activation of DMSO: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. To this, slowly add oxalyl chloride (1.5 equivalents) dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 30 minutes. The evolution of CO and CO₂ gases is expected.[4]
-
Alcohol Addition: Dissolve methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate (1.0 equivalent) in anhydrous DCM and add it dropwise to the activated DMSO solution at -78 °C. Stir the resulting mixture for 45-60 minutes.
-
Elimination: Add triethylamine (Et₃N, 5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to slowly warm to room temperature over approximately one hour.
-
Work-up and Purification: Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically a yellow oil.[1] Purification can be achieved via flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Cryogenic Temperatures (-78 °C): The initial activation of DMSO with oxalyl chloride is highly exothermic and the resulting intermediate is unstable at higher temperatures.[5] Maintaining a low temperature is critical to prevent side reactions and decomposition.
-
Triethylamine as Base: A hindered organic base is required to deprotonate the intermediate alkoxysulfonium salt to form a sulfur ylide, which then undergoes elimination to yield the aldehyde. The use of a bulky base like triethylamine can mitigate potential epimerization at the carbon alpha to the newly formed carbonyl.
Alternative Oxidation Methods
While the Swern oxidation is effective, concerns over the generation of foul-smelling dimethyl sulfide and toxic carbon monoxide have led to the development of other methods.
-
Dess-Martin Periodinane (DMP) Oxidation: This method uses a hypervalent iodine reagent, Dess-Martin periodinane, which offers a mild and selective oxidation at room temperature.[6][7] The work-up is generally straightforward, though the reagent is potentially explosive and relatively expensive.[8]
-
Parikh-Doering Oxidation: This protocol also uses activated DMSO but employs the sulfur trioxide pyridine complex (SO₃•py) as the activator. A key advantage is that the reaction can often be run at temperatures between 0 °C and room temperature, avoiding the need for cryogenic conditions.[9][10]
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of (1r,4r)-methyl 4-formylcyclohexanecarboxylate.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl ester protons (O-CH₃) around 3.6-3.7 ppm. A characteristic singlet or doublet for the aldehydic proton (CHO) downfield, typically between 9.6-9.8 ppm. Multiplets for the cyclohexane ring protons. |
| ¹³C NMR | A resonance for the ester carbonyl carbon (~175 ppm), the aldehyde carbonyl carbon (~204 ppm), and the methoxy carbon (~51 ppm). Several signals corresponding to the carbons of the cyclohexane ring. |
| FT-IR (Infrared Spectroscopy) | A strong absorption band for the ester carbonyl (C=O) stretch around 1730 cm⁻¹. A distinct absorption for the aldehyde carbonyl (C=O) stretch, typically around 1720 cm⁻¹. A characteristic C-H stretch for the aldehyde proton may be observed as a pair of weak bands around 2820 and 2720 cm⁻¹.[11] |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 170.[1] Common fragmentation patterns for cyclohexanes and esters would be anticipated. |
Reactivity and Synthetic Applications
The synthetic utility of (1r,4r)-methyl 4-formylcyclohexanecarboxylate stems from the differential reactivity of its two functional groups, allowing for selective transformations.
Caption: Key selective reactions of the title compound.
Reductive Amination
The aldehyde functionality is readily converted to an amine via reductive amination.[12] This reaction typically involves the formation of an intermediate imine by reaction with ammonia or a primary amine, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
This transformation is a critical step in the synthesis of tranexamic acid , a pharmaceutical agent used to treat or prevent excessive blood loss. The aldehyde is converted to the aminomethyl group, followed by hydrolysis of the methyl ester to yield the final product.
Wittig Reaction
The Wittig reaction provides a powerful method for converting the aldehyde group into an alkene with high regioselectivity.[13] The reaction with a phosphorus ylide (phosphorane) allows for the introduction of a variety of substituted vinyl groups, significantly increasing the molecular complexity.[14][15] This is particularly useful for extending carbon chains or for constructing precursors to more complex ring systems.
Other Transformations
-
Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, although this would typically be done from a different starting material.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed under basic or acidic conditions to the corresponding carboxylic acid, providing another handle for further functionalization, such as amide bond formation.
Applications in Drug Discovery
The rigid cyclohexane core of (1r,4r)-methyl 4-formylcyclohexanecarboxylate serves as a valuable scaffold in medicinal chemistry. The trans-1,4-disubstitution pattern provides a well-defined spatial relationship between two functional groups, which can be elaborated to interact with biological targets.
-
Intermediate for Tranexamic Acid: As mentioned, this compound is a key precursor for the synthesis of tranexamic acid, an essential medicine.[16] The synthesis involves the conversion of the formyl group to an aminomethyl group.
-
Synthesis of Cetirizine Analogues: The structural motif is relevant to the synthesis of analogues of cetirizine, a second-generation antihistamine. While not a direct precursor to cetirizine itself, the bifunctional nature of the molecule allows for the construction of related piperazine-containing structures.[17]
Safety, Handling, and Storage
Compound-Specific Information
(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is classified as a hazardous substance. It is harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation.[1]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in an inert atmosphere. For long-term stability, storage in a freezer at or below -20°C is recommended.[1] Aliphatic aldehydes can be prone to oxidation and polymerization over time, especially if not stored properly.[18]
Synthesis-Related Hazards
The Swern oxidation protocol involves several hazardous reagents and byproducts:
-
Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water.
-
DMSO: Can penetrate skin and may carry dissolved toxic substances with it.
-
Byproducts: The reaction generates carbon monoxide (acutely toxic) and dimethyl sulfide (volatile, with an extremely unpleasant odor).[19] All manipulations should be performed in an efficient fume hood.
-
Waste Disposal: Glassware and waste containing dimethyl sulfide should be decontaminated by rinsing with a bleach solution, which oxidizes the sulfide to odorless and less toxic sulfoxide or sulfone.[20]
Conclusion
(1r,4r)-Methyl 4-formylcyclohexanecarboxylate is a versatile and valuable building block for organic synthesis. Its defined stereochemistry and dual functionality provide a robust platform for the synthesis of complex molecules, most notably in the pharmaceutical industry as an intermediate for drugs like tranexamic acid. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in a research and development setting. The continued application of this and similar bifunctional scaffolds is expected to contribute to the discovery and development of new chemical entities with significant biological activity.
References
-
Swern oxidation - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthesis, characterization and biological activities of cetirizine analogues. (n.d.). Retrieved January 6, 2026, from [Link]
-
DMSO –Oxalyl Chloride, Swern Oxidation. (n.d.). Retrieved January 6, 2026, from [Link]
-
Dess–Martin oxidation - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. (n.d.). Der Pharma Chemica. Retrieved January 6, 2026, from [Link]
-
Dess-Martin Periodinane (DMP) - Common Organic Chemistry. (n.d.). Retrieved January 6, 2026, from [Link]
-
Parikh–Doering oxidation - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved January 6, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved January 6, 2026, from [Link]
-
Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. (2024, September 12). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Reductive amination - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Byproducts Produced in Swern Oxidation - BYJU'S. (n.d.). Retrieved January 6, 2026, from [Link]
-
An improved and practical synthesis of tranexamic acid - LookChem. (n.d.). Retrieved January 6, 2026, from [Link]
- CN110156620B - Preparation method of tranexamic acid - Google Patents. (n.d.).
-
4-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 20330 - PubChem. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
Methyl 4-Formylbenzoate | C9H8O3 | CID 15294 - PubChem. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]
-
An Improved and Practical Synthesis of Tranexamic Acid - ResearchGate. (2025, August 7). Retrieved January 6, 2026, from [Link]
-
FTIR spectrum of LLPCl. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Aliphatic Aldehydes (2018) - Wikisource, the free online library. (2016, June 23). Retrieved January 6, 2026, from [Link]
-
ONE-CARBON HOMOLOGATION OF PYRROLE CARBOXALDEHYDE VIA WITTIG REACTION AND MILD HYDROLYSIS OF VINYL ETHER. (n.d.). Retrieved January 6, 2026, from [Link]
-
Dess-Martin Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride - Patsnap Eureka. (2022, May 17). Retrieved January 6, 2026, from [Link]
-
Swern Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]
-
Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines - ResearchGate. (2025, October 17). Retrieved January 6, 2026, from [Link]
-
19.12: Nucleophilic Addition of Phosphorus Ylides- The Wittig Reaction - Chemistry LibreTexts. (2023, January 14). Retrieved January 6, 2026, from [Link]
-
A modified all-in-one DMSO-activating and base releasing reagent for the Parikh-Doering-type benzylic oxidation reaction | Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2024, April 3). Retrieved January 6, 2026, from [Link]
-
Parikh-Doering Oxidation | Chem-Station Int. Ed. (2014, May 1). Retrieved January 6, 2026, from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. (1r,4r)-methyl 4-formylcyclohexanecarboxylate | 54274-80-5 [chemicalbook.com]
- 3. CN110156620B - Preparation method of tranexamic acid - Google Patents [patents.google.com]
- 4. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 10. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. CN110156620A - A kind of preparation method of tranexamic acid - Google Patents [patents.google.com]
- 17. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 18. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 19. US7632792B2 - Methyl cyclohexane carboxylates and their use in perfume compositions - Google Patents [patents.google.com]
- 20. Methyl 4-hydroxycyclohexanecarboxylate | C8H14O3 | CID 87117 - PubChem [pubchem.ncbi.nlm.nih.gov]


